3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in pain management. It was originally developed by a pharmaceutical company called Spinifex Pharmaceuticals, which was later acquired by Novartis. EMA401 is a non-opioid drug that targets a specific receptor in the nervous system, making it a promising alternative to traditional pain medications.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid involves blocking the activity of the angiotensin II type 2 receptor, which is involved in pain signaling in the nervous system. By blocking this receptor, 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been shown to be effective in reducing pain in preclinical and clinical trials. It has also been shown to be well-tolerated and safe, with few side effects reported. 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid does not have any known addictive properties, making it a promising alternative to traditional pain medications.
Advantages and Limitations for Lab Experiments
One advantage of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is that it is a non-opioid drug, which means that it does not have the same potential for addiction and abuse as traditional pain medications. However, one limitation of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is that it is a relatively new drug, and more research is needed to fully understand its potential benefits and limitations.
Future Directions
There are several potential future directions for research on 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid. One area of focus could be on developing new formulations of the drug that are more effective or have fewer side effects. Another area of focus could be on studying the long-term effects of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid on pain management and overall health. Additionally, there is potential for 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid to be used in the treatment of other conditions that involve pain signaling in the nervous system, such as migraine headaches or fibromyalgia. Overall, 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has shown promising results in preclinical and clinical trials, and further research is needed to fully understand its potential in pain management.
Synthesis Methods
The synthesis of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid involves several steps, starting with the reaction of 4-ethoxybenzaldehyde with 4-methylbenzoyl chloride to form 4-ethoxyphenyl 4-methylbenzoate. This intermediate is then reacted with methylamine to form 4-ethoxyphenyl N-methyl-4-methylbenzoate, which is then hydrolyzed to form 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid.
Scientific Research Applications
3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been studied extensively in preclinical and clinical trials for its potential use in pain management. It has shown promising results in the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage to the nervous system. 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid works by targeting the angiotensin II type 2 receptor, which is involved in pain signaling in the nervous system.
properties
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-24-16-10-6-14(7-11-16)12-17(19(22)23)20-18(21)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,20,21)(H,22,23)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVUOZMLOBMIG-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.